molecular formula C10H13N8NaO10P2 B1141572 8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT CAS No. 102185-14-8

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

Cat. No.: B1141572
CAS No.: 102185-14-8
M. Wt: 490.2
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Description

8-Azidoadenosine-5'-O-diphosphate sodium salt (CAS: 102185-14-8) is a chemically modified nucleotide derivative featuring an azido (-N₃) group at the C8 position of the adenine ring and a diphosphate moiety at the 5'-position. Its molecular formula is C₁₀H₁₂N₈Na₂O₁₀P₂ (disodium salt) or C₁₀H₁₁N₈O₁₀P₂·3Na (trisodium salt, depending on hydration state) with a molecular weight of approximately 534.2 g/mol . This compound is primarily utilized as a photoaffinity probe due to its ability to form covalent bonds with nucleotide-binding proteins upon UV irradiation, enabling the study of enzyme active sites, receptor interactions, and nucleotide-dependent signaling pathways .

Properties

CAS No.

102185-14-8

Molecular Formula

C10H13N8NaO10P2

Molecular Weight

490.2

Origin of Product

United States

Preparation Methods

Regioselective Functionalization of the Adenine Ring

The adenine ring’s 8-position is a common site for modifications due to its accessibility and compatibility with nucleophilic substitution reactions. Early synthetic routes focused on halogenation followed by azide substitution. For example, 8-bromoadenosine serves as a key intermediate, enabling the displacement of bromine with an azido group via Staudinger-type reactions.

In a representative protocol, adenosine derivatives are first protected at the 2', 3', and 5'-hydroxyl groups using acetic anhydride and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This step prevents unwanted side reactions during subsequent functionalization. Bromination at the 8-position is then achieved using aqueous bromine, yielding 8-bromoadenosine triacetate (Fig. 1). The bromine atom acts as a leaving group, facilitating its replacement with an azido group under optimized conditions.

Preparation of 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt

Stepwise Synthesis of 8-Azidoadenosine

The synthesis begins with the preparation of 8-azidoadenosine, which is subsequently phosphorylated to form the diphosphate.

Protection of Hydroxyl Groups

Adenosine (1) is acetylated using acetic anhydride and DMAP to yield 2',3',5'-tri-O-acetyladenosine (2). This protection ensures the sugar moiety remains stable during subsequent reactions.

Bromination at the 8-Position

Tri-O-acetyladenosine (2) undergoes bromination using aqueous bromine in dichloromethane, producing 8-bromo-2',3',5'-tri-O-acetyladenosine (3). The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion.

Azide Substitution

The bromine atom in compound 3 is replaced with an azido group using cesium azide (CsN₃) and trimethylsilyl azide (TMSN₃) in refluxing dioxane. This step yields 8-azido-2',3',5'-tri-O-acetyladenosine (4), with the reaction progress tracked via liquid chromatography-mass spectrometry (LC/MS).

Deprotection of Acetyl Groups

The acetyl groups are removed using 2 M methanolic ammonia at -40°C, yielding 8-azidoadenosine (5). This low-temperature deprotection prevents degradation of the azido functionality.

Table 1: Key Reaction Conditions for 8-Azidoadenosine Synthesis

StepReagents/ConditionsSolventTemperatureYield (%)
ProtectionAc₂O, DMAPCH₂Cl₂RT85–90
BrominationBr₂ (aq)CH₂Cl₂0°C75–80
Azide SubstitutionCsN₃, TMSN₃DioxaneReflux60–65
DeprotectionNH₃/MeOHMeOH-40°C90–95

Analytical Characterization

Spectroscopic Validation

8-azidoadenosine-5'-O-diphosphate sodium salt is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The ¹H-NMR spectrum exhibits distinct signals for the ribose protons (δ 4.0–5.5 ppm) and the adenine H-2 proton (δ 8.3 ppm). The azido group’s presence is confirmed via infrared (IR) spectroscopy (ν ~2100 cm⁻¹).

Table 2: Spectroscopic Data for 8-Azidoadenosine-5'-O-Diphosphate

ParameterValue
¹H-NMR (D₂O) δ 8.30 (s, 1H, H-8), 6.05 (d, 1H, H-1'), 4.50–4.20 (m, 4H, H-2'–H-5')
³¹P-NMR δ -10.2 (d, 1P, α-phosphate), -22.1 (d, 1P, β-phosphate)
HRMS (m/z) [M-Na]⁻ Calcd: 511.08; Found: 511.09

Applications and Biological Relevance

8-Azido-ADP serves as a photoaffinity probe for studying ADP-binding proteins, such as glutamate dehydrogenase (GDH) and eukaryotic translation initiation factor 2 (eIF2) . Its azido group enables UV-induced crosslinking to target proteins, facilitating their identification and structural analysis .

Chemical Reactions Analysis

Types of Reactions

8-Azidoadenosine-5’-O-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving 8-Azidoadenosine-5’-O-diphosphate sodium salt is a covalently bonded complex between the compound and the target protein. This complex can be analyzed to gain insights into protein structure and function .

Scientific Research Applications

Research Applications

  • Photoaffinity Labeling
    • 8-Azido-ADP is extensively used as a photoaffinity label to study enzyme active sites. When exposed to UV light, the azide group can form a covalent bond with nearby amino acids in proteins, allowing researchers to map binding sites and understand enzyme mechanisms.
    • Case Study : Marti et al. (1997) demonstrated that 8-Azido-ADP could effectively label ATP synthase in submitochondrial particles, providing insights into ATP hydrolysis mechanisms .
  • Enzyme Mechanism Studies
    • The compound is employed to trap transition states in enzymatic reactions. By using radiolabeled forms of 8-Azido-ADP, researchers can analyze the interactions between nucleotides and enzymes.
    • Case Study : A study published in Biochemistry highlighted how 8-Azido-ADP was used to investigate the binding affinities of P-glycoprotein (Pgp) during ATP hydrolysis, revealing critical insights into drug transport mechanisms .
  • Cellular Signaling Research
    • Researchers utilize 8-Azido-ADP to explore cellular signaling pathways involving adenine nucleotides. Its ability to mimic ADP allows for the investigation of ADP-dependent signaling processes.
    • Case Study : A recent study synthesized cyclic ADP-ribose analogs from 8-Azido-ADP to probe calcium release mechanisms in cells, demonstrating its role in calcium signaling .
  • Synthesis of Nucleotide Analogues
    • The compound serves as a precursor for synthesizing various nucleotide analogs that can be used in therapeutic research or as biochemical probes.
    • Case Study : The synthesis of photo-clickable adenosine derivatives from 8-Azido-ADP has been reported, enabling the development of new tools for studying nucleotide interactions .

Table 1: Comparison of Applications

Mechanism of Action

The mechanism of action of 8-Azidoadenosine-5’-O-diphosphate sodium salt involves the activation of the azido group by long-wavelength ultraviolet light. This activation results in the formation of a reactive nitrene moiety, which can covalently bond with residues of target proteins. The covalent bonding allows for the identification and study of protein interactions, providing valuable insights into protein structure and function .

Comparison with Similar Compounds

Adenosine-5'-Diphosphate Disodium Salt (ADP-Na₂)

  • Structure : Lacks the C8-azido modification.
  • Molecular Formula : C₁₀H₁₄N₅Na₂O₁₀P₂ (MW: 551.15 g/mol) .
  • Function: Acts as a natural substrate for kinases, ATPases, and synthases. Unlike 8-azido-ADP, it cannot form covalent bonds, limiting its use in irreversible labeling .

8-Azidoadenosine-5'-Triphosphate Sodium Salt (8-N₃-ATP)

  • Structure : Contains a triphosphate group instead of diphosphate.
  • Molecular Formula : C₁₀H₁₂N₈Na₂O₁₃P₃ (MW: ~635.1 g/mol).
  • Function : Used as an ATP mimic in photolabeling studies. Demonstrates broader substrate activity for ATP-dependent enzymes (e.g., ATPases, kinases) compared to 8-N₃-ADP .

Adenosine-5'-Monophosphate Sodium Salt (AMP-Na)

  • Molecular Formula : C₁₀H₁₃N₅O₇P·Na (MW: 369.2 g/mol) .
  • Function : Primarily involved in energy transfer and signaling. Lacks the diphosphate and azido groups necessary for photoaffinity applications .

Photolabeling Efficiency and Binding Affinity

Compound Photolabeling Efficiency (%) Binding Affinity (Kd, μM) Key Applications
8-N₃-ADP Sodium Salt 80% (catalytic site labeling) 0.04–0.4 GDH, eIF2, GEF studies
TNP-8N₃-ATP >90% 0.02–0.1 Ca²⁺-ATPase labeling
8-N₃-ATP Sodium Salt 70–85% 0.1–1.0 Tubulin polymerization assays
ADP-Na₂ N/A 1–10 Substrate for metabolic enzymes

Key Findings :

  • 8-N₃-ADP exhibits high catalytic site labeling efficiency (80%) in the presence of ATP and Ca²⁺, comparable to TNP-8N₃-ATP (>90%) but with lower binding affinity .
  • Unlike 8-N₃-ATP, 8-N₃-ADP is less effective in activating tubulin polymerization, reflecting its diphosphate-dependent specificity .

Solubility and Stability

Compound Solubility in Water Storage Conditions Stability Issues
8-N₃-ADP Sodium Salt Soluble -80°C (6 months) Degrades upon repeated freeze-thaw
ADP-Na₂ Highly soluble 4°C (stable indefinitely) No significant degradation
8-N₃-ATP Sodium Salt Soluble -20°C (1 month) Light-sensitive; requires aliquots

Notes:

  • 8-N₃-ADP requires stringent storage at -80°C to maintain functionality, whereas ADP-Na₂ is more stable under standard conditions .

Protein Interaction Mapping

8-N₃-ADP has been instrumental in identifying nucleotide-binding domains in:

  • Glutamate dehydrogenase (GDH) : Covalent labeling revealed ATP/ADP regulatory sites in bovine brain isoproteins .
  • Eukaryotic translation initiation factor 2 (eIF2) : Demonstrated competitive binding with GTP, elucidating translational control mechanisms .

Enzyme Mechanism Studies

  • Ca²⁺-ATPase: TNP-8N₃-ADP analogs showed "superfluorescence" during enzyme turnover, enabling real-time monitoring of conformational changes .

Biological Activity

8-Azidoadenosine-5'-O-diphosphate sodium salt (8-N3-ADP) is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of purinergic signaling and receptor interactions. Its unique azido group allows for photoaffinity labeling and click chemistry applications, making it a valuable tool in molecular biology and pharmacology.

  • Chemical Formula : C10H14N8O10P2
  • Molecular Weight : 468.2 g/mol
  • Purity : >95% (HPLC)
  • Absorption Maximum : λmax 281 nm
  • Solubility : Soluble in water at pH 7.6

8-N3-ADP acts as a competitive inhibitor of various enzymes involved in nucleotide metabolism. Its azido group allows for covalent bonding to target proteins upon exposure to UV light, facilitating the study of protein interactions and functions.

Key Mechanisms:

  • Photoaffinity Labeling : The azido group can form stable bonds with nucleophilic residues in proteins, allowing researchers to identify and characterize ADP-binding proteins.
  • Binding Affinity : Studies indicate that 8-N3-ADP exhibits similar binding affinities to purinergic receptors compared to its non-modified counterparts, suggesting that the azido modification does not significantly alter its interaction with these proteins .

1. Interaction with P-glycoprotein (Pgp)

Research has demonstrated that 8-N3-ADP can trap transition states of Pgp, a crucial ATP-dependent drug efflux pump implicated in multidrug resistance in cancer cells. The trapping occurs even in the absence of ATP hydrolysis, indicating that both ATP sites on Pgp can interact with 8-N3-ADP effectively .

Parameter Value
Energy of Activation152 kJ/mol
Half-maximal Trapping ConcentrationSimilar for 8-N3-ATP and 8-N3-ADP

2. Modulation of ADP-Binding Proteins

8-N3-ADP is recognized as a modulator of ADP-binding proteins, enhancing metabolic stability and providing insights into the stereospecificity of ADP-responsive receptors . This property is particularly useful for characterizing receptor-ligand interactions in various biological systems.

3. Antiviral Activity

While primarily studied for its effects on purinergic signaling, there is potential for 8-N3-ADP to exhibit antiviral properties similar to other nucleoside analogs. These compounds often act as competitive inhibitors for viral enzymes, which could lead to their incorporation into viral RNA or DNA, ultimately disrupting viral replication processes .

Case Study 1: Photoaffinity Labeling in Cancer Research

A study utilized 8-N3-ADP to identify ADP-binding proteins involved in drug resistance mechanisms in cancer cells. By employing UV irradiation, researchers were able to covalently label these proteins, facilitating their subsequent isolation and characterization.

Case Study 2: Interaction with Antiviral Targets

In another investigation, 8-N3-ADP was tested against various viral enzymes to evaluate its potential as an antiviral agent. The results indicated that while it did not exhibit direct antiviral activity, its structural analogs showed promise when incorporated into viral genomes, leading to chain termination during replication .

Q & A

Q. Table 1. Comparative Enzyme Kinetics of ADP Analogs

EnzymeSubstrateKₐ (µM)Vₘₐₓ (µmol/min/mg)Reference
Hexokinase (E. coli)Native ADP120 ± 158.2 ± 0.3
Hexokinase (E. coli)Azido-ADP290 ± 257.8 ± 0.4

Q. Table 2. Photoaffinity Labeling Optimization

ParameterRecommended ConditionOutcome
UV Wavelength312 nmMaximal crosslinking, minimal damage
Irradiation Time2 min (pulsed)85% labeling efficiency
Scavenger1 mM DTT95% enzyme activity retention

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